molecular formula C13H13ClN4OS B4779759 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B4779759
M. Wt: 308.79 g/mol
InChI Key: ZHTAHEVJJGJBEE-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Ethylsulfanyl Group: This can be done through nucleophilic substitution reactions using ethylthiol or similar reagents.

    Coupling with 6-methylpyridin-2-ylamine: The final step involves coupling the pyrimidine derivative with 6-methylpyridin-2-ylamine under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrimidine or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the pyrimidine or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrimidine derivatives are often explored for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound might exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They might be studied for their ability to interact with specific biological targets, such as kinases or other enzymes.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might act by binding to active sites of enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the ethylsulfanyl group and the specific positioning of the chlorine and methyl groups could influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c1-3-20-13-15-7-9(14)11(18-13)12(19)17-10-6-4-5-8(2)16-10/h4-7H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTAHEVJJGJBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC(=N2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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